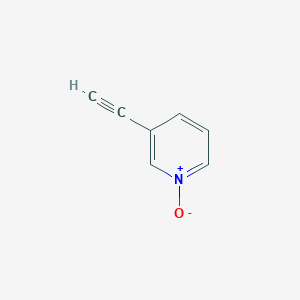

3-Ethynyl-pyridine 1-oxide

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) N-Oxide Derivatives

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, and its derivatives are fundamental building blocks in this field. The introduction of an oxygen atom to the nitrogen of the pyridine ring forms a pyridine N-oxide. This transformation significantly alters the chemical reactivity of the parent pyridine. wikipedia.orgresearchgate.net

Pyridine N-oxides, first described by Meisenheimer in 1926, are more reactive towards both electrophilic and nucleophilic reagents than their parent pyridines. researchgate.netscripps.edu The N-oxide group increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to electrophilic attack, while also activating the ring for certain nucleophilic substitutions. wikipedia.orgscripps.edu This dual reactivity makes pyridine N-oxides versatile intermediates in the synthesis of a wide array of substituted pyridines, which are prevalent in natural products and pharmaceuticals. researchgate.net

Strategic Importance of Ethynyl (B1212043) and Pyridine N-Oxide Moieties in Modern Organic Synthesis

The strategic importance of 3-Ethynyl-pyridine 1-oxide lies in the combined functionalities of the ethynyl group and the pyridine N-oxide moiety. The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. It can participate in a variety of reactions, including cycloadditions, cross-coupling reactions (like the Sonogashira coupling), and nucleophilic additions, allowing for the construction of complex molecular architectures. researchgate.netd-nb.infoacs.org

The pyridine N-oxide group, as previously mentioned, modulates the reactivity of the pyridine ring. wikipedia.org It can act as an directing group for substitutions and can be readily deoxygenated to revert to the parent pyridine, making it a useful protecting or activating group. wikipedia.orgresearchgate.net The combination of these two moieties in one molecule provides a powerful tool for synthetic chemists, offering multiple reaction pathways to generate diverse and complex heterocyclic structures. For instance, the N-oxide can facilitate reactions at the pyridine ring, while the ethynyl group can be used for further elaboration of the molecule.

Historical Development of Synthetic and Mechanistic Research on Ethynyl-Pyridine N-Oxides

Research into pyridine N-oxides began in the early 20th century, with their commercialization starting in 1954. scripps.edu The synthesis of this compound itself is typically achieved through the oxidation of 3-ethynylpyridine (B57287). Common oxidizing agents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The conditions for this oxidation must be carefully controlled to selectively oxidize the nitrogen atom without affecting the reactive ethynyl group.

Early research on ethynyl-pyridines and their N-oxides focused on understanding their fundamental reactivity. For example, it was discovered that the oxidation of 2-(phenylethynyl)pyridine led to the formation of an N-oxide that would immediately cyclize. researchgate.net More recent research has explored the use of these compounds in more complex synthetic transformations. For instance, gold-catalyzed reactions of this compound have been used to synthesize imidazo[1,2-a]pyridines under mild conditions. The development of new synthetic methods and the exploration of the reaction mechanisms of ethynyl-pyridine N-oxides continue to be active areas of research, driven by their potential in creating novel compounds with interesting biological and material properties. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORPOJZRSZZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719390 | |

| Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49836-11-5 | |

| Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl Pyridine 1 Oxide and Its Precursors

Direct Ethynylation Strategies on Pyridine (B92270) N-Oxide Scaffolds

Direct ethynylation involves the formation of a carbon-carbon bond between an ethynyl (B1212043) group and the pyridine N-oxide ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions or by activating the pyridine ring towards nucleophilic attack by an acetylide species, as seen in Reissert-Henze type reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C(sp)-C(sp2) bonds. nih.gov These methods offer a powerful tool for the direct introduction of an ethynyl group onto a halo-substituted pyridine N-oxide. The N-oxide group makes the pyridine ring more reactive towards certain catalytic processes. semanticscholar.org

The Sonogashira reaction is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org For the synthesis of 3-ethynyl-pyridine 1-oxide, this reaction would involve the coupling of a 3-halo-pyridine 1-oxide (e.g., 3-bromo- (B131339) or 3-iodo-pyridine 1-oxide) with a suitable terminal alkyne, often one protected with a silyl (B83357) group like trimethylsilylacetylene (B32187) (TMSA). google.comnih.gov

The catalytic cycle is generally understood to proceed through two interconnected cycles: one for palladium and one for copper. wikipedia.org The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (the 3-halopyridine 1-oxide). wikipedia.org Simultaneously, the copper cycle involves the reaction of the copper(I) salt with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex, which yields the ethynylated product and regenerates the active palladium(0) catalyst. wikipedia.org

The reaction conditions are generally mild, often conducted at room temperature with a mild base like an amine, which also serves as a solvent or co-solvent. wikipedia.orgnih.gov The choice of palladium catalyst, ligands, and solvent can be optimized to improve yields. researchgate.net

Table 1: Representative Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Key Feature |

|---|---|---|---|---|

| 3-Bromo-pyridine 1-oxide | Trimethylsilylacetylene (TMSA) | PdCl₂(PPh₃)₂, CuI | Diisopropylethylamine | Forms the silyl-protected precursor, which requires a subsequent deprotection step (e.g., with potassium carbonate in ethanol) to yield the terminal alkyne. google.com |

| 3-Iodo-pyridine 1-oxide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, DMF | Iodo-substituted pyridines are generally more reactive than bromo-substituted ones, often leading to higher yields and milder reaction conditions. researchgate.net |

The Reissert-Henze reaction provides a classical method for the functionalization of pyridine N-oxides. oup.comnii.ac.jp The reaction involves the activation of the pyridine N-oxide with an acylating agent, typically an acyl halide like benzoyl chloride, to form a highly reactive N-acyloxypyridinium salt in situ. oup.comnii.ac.jp This intermediate is then susceptible to nucleophilic attack by various reagents, including acetylides. oup.comresearchgate.netoup.com

In the context of ethynylation, silver acetylides have been found to be particularly effective nucleophiles for the Reissert-Henze reaction. oup.comnii.ac.jp After the formation of the N-benzoyloxypyridinium salt, the addition of a silver acetylide (e.g., silver phenylacetylide) leads to the introduction of the ethynyl group onto the pyridine ring. oup.com The reaction is believed to proceed via nucleophilic attack of the acetylide on the activated pyridine ring, followed by the elimination of benzoic acid. nii.ac.jp While other organometallic acetylides, such as those derived from copper, sodium, or magnesium, have been investigated, silver acetylide generally provides the most successful outcomes for this specific transformation. researchgate.net

A critical aspect of the Reissert-Henze ethynylation is its regioselectivity. The nucleophilic attack predominantly occurs at the positions alpha to the nitrogen atom (C2 and C6). oup.comnii.ac.jp For unsubstituted pyridine N-oxide, the reaction with silver phenylacetylide yields 2-phenylethynylpyridine exclusively, with no formation of the 4-substituted isomer. oup.comnii.ac.jp

When 3-substituted pyridine N-oxides are used as substrates, ethynylation occurs at both the 2- and 6-positions. oup.comnii.ac.jp In all documented cases, the 2-ethynylated product is the major isomer formed. oup.comnii.ac.jp The regioselectivity towards the 2-position can be influenced by reaction temperature and solvent polarity. oup.comnii.ac.jp Consequently, while the Reissert-Henze reaction is a powerful method for introducing an ethynyl group onto the pyridine N-oxide scaffold, it is not a viable direct route for synthesizing this compound due to its inherent preference for C2/C6 functionalization.

Table 2: Regioselectivity in Reissert-Henze Ethynylation of 3-Substituted Pyridine N-Oxides

| 3-Substituted Pyridine N-Oxide | Acetylide | Product Distribution | Reference |

|---|---|---|---|

| 3-Methylpyridine N-oxide | Silver Phenylacetylide | Predominantly 2-ethynyl-3-methylpyridine (B1282358) and 6-ethynyl-3-methylpyridine. The 2-isomer is the major product. | oup.comnii.ac.jp |

| 3-Cyanopyridine N-oxide | Silver Phenylacetylide | Predominantly 2-ethynyl-3-cyanopyridine and 6-ethynyl-3-cyanopyridine. The 2-isomer is the major product. | oup.comnii.ac.jp |

Reissert-Henze Type Reactions for Direct Ethynylation of Pyridine N-Oxides

Functional Group Interconversions on Pyridine N-Oxide Rings

An alternative strategy to direct ethynylation is the synthesis of this compound via functional group interconversion. This approach starts with a precursor that is then chemically modified to yield the final product. The most straightforward example of this is the direct oxidation of the nitrogen atom of 3-ethynylpyridine (B57287).

This method involves a two-step process: first, the synthesis of the 3-ethynylpyridine precursor, and second, its N-oxidation. The synthesis of 3-ethynylpyridine itself is often achieved via a Sonogashira coupling of 3-bromopyridine (B30812) with a protected alkyne, followed by deprotection. google.com

Once 3-ethynylpyridine is obtained, it can be oxidized to this compound. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like methylene (B1212753) chloride. The reaction is typically carried out at room temperature and results in the selective oxidation of the pyridine nitrogen without affecting the ethynyl group.

Table 3: N-Oxidation of 3-Ethynylpyridine

| Starting Material | Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-Ethynylpyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Methylene chloride | This compound | |

| 3-Ethynylpyridine | Hydrogen peroxide | Acetic acid | This compound |

This functional group interconversion (N-oxidation) represents a highly reliable and direct route to the target compound, provided the 3-ethynylpyridine precursor is accessible.

Dehydrohalogenation Approaches to Introduce the Ethynyl Group

The formation of the precursor, 3-ethynylpyridine, can be accomplished through various synthetic strategies. One common approach involves the introduction of the ethynyl group via a dehydrohalogenation reaction. This method typically starts with a dihalogenated precursor which, upon treatment with a strong base, eliminates two molecules of hydrogen halide to form the alkyne. For instance, the synthesis of similar arylacetylenes has been achieved through the dehydrohalogenation of a bromo-substituted aromatic compound using a strong base like potassium hydroxide (B78521). This general principle is applicable to the synthesis of ethynylpyridines from appropriate dihalo- or vinyl-halopyridine precursors. wur.nl

Oxidation of 3-Ethynylpyridine to this compound

The conversion of 3-ethynylpyridine to its corresponding N-oxide is a critical step that requires selective oxidation of the ring's nitrogen atom without affecting the reactive ethynyl group. This transformation is most commonly achieved using peracids or other specialized oxidizing agents.

Peroxyacids are widely utilized reagents for the N-oxidation of pyridines due to their reactivity and handling characteristics. wikipedia.orgorganic-chemistry.org

meta-Chloroperoxybenzoic acid (m-CPBA): A well-documented method for the synthesis of this compound involves the use of m-CPBA. In a typical procedure, a solution of 3-ethynylpyridine in a solvent such as methylene chloride is treated with m-CPBA at room temperature. The reaction progress is monitored, and additional equivalents of the oxidizing agent may be added to ensure complete conversion. The workup often involves the addition of calcium hydroxide to neutralize the resulting m-chlorobenzoic acid, followed by filtration and evaporation to isolate the N-oxide product as a solid.

Hydrogen Peroxide: An alternative and common method employs hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. This system effectively generates a peracetic acid in situ, which then acts as the oxidant. orgsyn.org This approach allows for the selective oxidation of the nitrogen atom while preserving the integrity of the ethynyl functional group. The oxidation of 2-(phenylethynyl)pyridine with a mixture of hydrogen peroxide and acetic acid to yield an N-oxide derivative further illustrates the utility of this reagent combination for ethynylpyridine substrates. clockss.org

Table 1: Comparison of Common Peracid-Mediated Oxidation Methods for 3-Ethynylpyridine

| Oxidizing Agent | Typical Solvent | Catalyst/Co-reagent | Key Features |

|---|---|---|---|

| m-CPBA | Methylene Chloride | Calcium hydroxide (workup) | Commercially available as a relatively stable solid; reaction can be driven to completion with excess reagent. wikipedia.org |

| Hydrogen Peroxide | Acetic Acid | Acetic Acid | Reagents are inexpensive and generate peracetic acid in situ; reaction conditions must be controlled to ensure selectivity. orgsyn.org |

Transition metal complexes are also effective catalysts for oxidation reactions using hydrogen peroxide as the terminal oxidant. Methyltrioxorhenium (MTO, CH₃ReO₃) is a notable example of a versatile catalyst for a range of transformations, including the oxidation of amines to N-oxides. wikipedia.org MTO, in conjunction with hydrogen peroxide, can catalyze the oxidation of pyridines. wikipedia.orgtum.de While specific studies detailing the MTO-catalyzed oxidation of 3-ethynylpyridine are not prevalent, the known reactivity of the MTO/H₂O₂ system suggests its potential applicability for this transformation under controlled conditions. tum.de

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include reagent stoichiometry, catalyst choice and loading, temperature, and reaction time. researchgate.net

For instance, in related synthetic procedures involving pyridine N-oxides, systematic studies have been conducted to maximize product yield and minimize byproducts. These studies often reveal an optimal balance of reagents; for example, using a slight excess of an activating agent might be necessary for full conversion of the starting N-oxide. researchgate.net The choice of acid can also significantly impact the reaction rate and selectivity, with stronger acids sometimes leading to higher conversion but also potentially more byproducts. researchgate.net Temperature is another critical factor, as higher temperatures can increase the reaction rate but may also promote undesirable side reactions. researchgate.net

The following table, modeled on optimization studies of reactions involving pyridine N-oxides, illustrates how reaction conditions can be varied to improve outcomes. researchgate.net

Table 2: Illustrative Optimization of Reaction Conditions for Pyridine N-Oxide Chemistry

| Entry | Reagent (equiv.) | Acid (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 10.0 | 1.0 (MeSO₃H) | 60 | 3 | 100 |

| 2 | 2.0 | 1.0 (MeSO₃H) | 60 | 3 | ~95 |

| 3 | 1.5 | 1.0 (MeSO₃H) | 60 | 3 | ~98 |

| 4 | 1.5 | 0.1 (MeSO₃H) | 60 | 8 | 74 |

| 5 | 1.5 | 1.0 (H₃PO₄) | 60 | 3 | 7 |

| 6 | 1.5 | 1.0 (CF₃SO₃H) | 60 | 3 | 92 |

| 7 | 1.5 | 1.0 (MeSO₃H) | 40 | 3 | 56 |

Data is adapted from a study on a subsequent reaction of pyridine N-oxide to illustrate optimization principles. researchgate.net

This systematic approach allows for the development of a robust and high-yielding protocol for the synthesis of this compound.

Stereochemical Control in Syntheses Involving this compound

The synthesis of this compound from 3-ethynylpyridine does not in itself create a new stereocenter. The N-oxide is planar with respect to the aromatic ring. However, the principles of stereochemical control are highly relevant in the context of reactions that either use this compound as a substrate or involve its precursor, 3-ethynylpyridine, to generate chiral molecules.

For example, asymmetric catalysis can be employed to introduce chirality into molecules containing the ethynylpyridine scaffold. A notable instance is the copper-catalyzed asymmetric hydrophosphinylation of 2-ethynylpyridine, which can produce P-chiral phosphine (B1218219) oxides with high enantiomeric excess (ee). rsc.org This demonstrates that the alkyne moiety of an ethynylpyridine is susceptible to stereocontrolled additions.

Furthermore, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridine derivatives, leading to the synthesis of highly substituted piperidines with precise stereochemical control over multiple chiral centers. acs.org Although this involves subsequent reactions of a pyridine derivative rather than the synthesis of the N-oxide itself, it highlights the potential for using the pyridine core as a scaffold for complex, stereodefined molecular architectures. Therefore, while the N-oxidation step is achiral, the resulting this compound is a valuable intermediate for subsequent transformations where stereochemistry can be a critical consideration.

Mechanistic Investigations of 3 Ethynyl Pyridine 1 Oxide Reactions

Elucidation of Reaction Mechanisms for 3-Ethynyl-pyridine 1-oxide Transformations

The reaction mechanisms for transformations involving this compound are diverse, reflecting the rich chemistry of both the pyridine (B92270) N-oxide and the ethynyl (B1212043) functionalities. Key reaction types include 1,3-dipolar cycloadditions, transition-metal-catalyzed cross-coupling reactions, and rearrangements.

1,3-Dipolar Cycloadditions: The pyridine N-oxide moiety can act as a 1,3-dipole, particularly in reactions with dipolarophiles. wikipedia.orgorganic-chemistry.orgchemarticle.com The reaction between a 1,3-dipole and a dipolarophile is a concerted, pericyclic reaction that proceeds through a six-electron transition state, leading to the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org In the case of this compound, the N-oxide functionality can react with alkynes or alkenes to form isoxazole (B147169) or isoxazoline (B3343090) derivatives, respectively. The mechanism is generally considered to be a concerted [3+2] cycloaddition. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions: The ethynyl group of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. ustc.edu.cn For instance, in a palladium-catalyzed direct arylation of pyridine N-oxides, a cooperative catalytic system involving two distinct palladium centers has been proposed. nih.gov The mechanism involves the activation of a C-H bond of the pyridine N-oxide by a cyclometalated palladium complex. nih.gov This suggests that the C2 or C6 positions of the pyridine ring in this compound could be functionalized through such a pathway.

Boekelheide Rearrangement: Pyridine N-oxides bearing an α-alkyl group can undergo the Boekelheide rearrangement in the presence of an anhydride. wikipedia.orgyoutube.com While this compound does not have an α-alkyl group, analogous rearrangements involving the ethynyl substituent or other positions on the pyridine ring could be envisaged under specific conditions. The classical Boekelheide reaction mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent [3.3]-sigmatropic rearrangement. wikipedia.orgyoutube.com Recent studies on the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides suggest that the reaction may also proceed, at least in part, through radical intermediates. nih.govresearchgate.net

Intermediates and Transition States in Reactions of this compound

The intermediates and transition states in the reactions of this compound are key to understanding the reaction kinetics and selectivity.

Cycloaddition Reactions: In 1,3-dipolar cycloadditions, the reaction is generally believed to proceed through a concerted, high-energy transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously, albeit not necessarily to the same extent. wikipedia.orgnih.gov The geometry of this transition state dictates the stereochemistry of the product. Computational studies on similar 1,3-dipolar cycloadditions have been instrumental in characterizing these transition states. mdpi.com

Transition-Metal-Catalyzed Reactions: The intermediates in transition-metal-catalyzed cross-coupling reactions are typically organometallic species. For example, in a palladium-catalyzed reaction, intermediates would involve oxidative addition complexes, where the palladium inserts into a carbon-halogen or carbon-hydrogen bond, followed by transmetalation and reductive elimination steps. nih.govrsc.org The stability and reactivity of these intermediates are influenced by the ligands on the metal center and the electronic properties of the substrates.

Rearrangement Reactions: For a potential Boekelheide-type rearrangement, the key transition state is that of the [3.3]-sigmatropic shift. wikipedia.orgyoutube.com This is a pericyclic transition state with a six-membered ring-like structure. Computational studies on the Boekelheide rearrangement of pyrimidine N-oxides have shown that both concerted [3.3]-sigmatropic rearrangements and stepwise processes via ion pairs or radical intermediates are energetically feasible. nih.govresearchgate.netresearchgate.net The involvement of radical intermediates has been supported by trapping experiments with TEMPO. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic insights. While specific experimental data for this compound are scarce, general principles and computational studies of related systems can provide valuable estimations.

Kinetic Studies: The rate of a reaction is determined by the height of the activation energy barrier of the rate-determining step. For 1,3-dipolar cycloadditions, the reaction rate is influenced by the electronic nature of both the 1,3-dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction with electron-rich dipoles. organic-chemistry.org In transition-metal-catalyzed reactions, the reaction kinetics can be complex, often depending on the concentrations of the catalyst, substrate, and reagents in a non-trivial manner. For instance, the direct arylation of pyridine N-oxide has been shown to have a zeroth-order dependence on the concentration of the arylating agent under certain conditions. nih.gov

Thermodynamic Studies: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Cycloaddition reactions are typically exothermic and have a negative entropy change, making them favorable at lower temperatures. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to estimate the thermodynamic parameters for reactions of this compound. mdpi.comsci-hub.se These calculations can help predict the relative stability of reactants, products, and intermediates.

The following interactive table presents hypothetical kinetic and thermodynamic data for a [3+2] cycloaddition reaction of this compound with a generic dipolarophile, based on values reported for similar systems.

| Parameter | Value | Units |

| Activation Energy (Ea) | 65 | kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 108 | s-1 |

| Enthalpy of Reaction (ΔH) | -85 | kJ/mol |

| Entropy of Reaction (ΔS) | -150 | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG at 298 K) | -40.3 | kJ/mol |

Isotopic Labeling Studies to Confirm Mechanistic Pathways

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. researchgate.netnih.govnih.gov By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the position of that atom in the product can be determined, often using mass spectrometry or NMR spectroscopy.

For reactions of this compound, isotopic labeling could be used to:

Confirm Cycloaddition Regiochemistry: By labeling one of the carbon atoms in the ethynyl group with ¹³C, the regioselectivity of a 1,3-dipolar cycloaddition can be unambiguously determined by analyzing the ¹³C NMR spectrum of the product.

Probe Rearrangement Mechanisms: In a potential Boekelheide-type rearrangement, labeling the oxygen of the N-oxide with ¹⁸O would allow for tracking its final position in the product, confirming whether it is retained or exchanged during the reaction.

Investigate C-H Activation: Deuterium labeling of the pyridine ring at specific positions can be used to determine which C-H bond is cleaved in a transition-metal-catalyzed direct arylation reaction by observing the kinetic isotope effect.

Recent studies have highlighted the use of a Zincke activation strategy for nitrogen isotope exchange in pyridines, which could be a valuable tool for preparing ¹⁵N-labeled this compound for mechanistic studies. nih.govnih.govchemrxiv.org

Applications of 3 Ethynyl Pyridine 1 Oxide in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

3-Ethynyl-pyridine 1-oxide serves as a privileged synthetic building block for the assembly of complex, biologically relevant molecules. srdorganics.com The pyridine (B92270) N-oxide group not only modifies the electronic properties of the pyridine ring, facilitating reactions that are difficult with the parent pyridine, but also acts as a directing group for regioselective functionalization, particularly at the C2 position. researchgate.netresearchgate.net Simultaneously, the ethynyl (B1212043) group offers a versatile handle for a multitude of transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions.

The dual functionality of this compound allows for sequential or orthogonal reaction strategies. For instance, the N-oxide can be used to introduce a substituent at one position, and then the ethynyl group can be elaborated to build another part of the molecule. This versatility is crucial in the synthesis of polysubstituted heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. researchgate.netmdpi.com The N-oxide can also be removed at a later synthetic stage to yield the corresponding pyridine derivative, adding another layer of strategic flexibility. The application of pyridine N-oxides as reactants allows for the development of bioactive pyridine derivatives in good yields and with high regioselectivity. researchgate.net

Design and Synthesis of Diverse Heterocyclic Systems Incorporating this compound

The reactivity of this compound is leveraged in the design and synthesis of a broad spectrum of heterocyclic systems. Its constituent functional groups provide pathways to numerous annulation and cyclization reactions, leading to novel fused and polycyclic scaffolds.

The pyridine N-oxide moiety is an effective precursor for the construction of fused pyridine ring systems, which are core structures in many pharmacologically active compounds. nih.govresearchgate.net Synthetic strategies often involve multistep methods where the construction of the pyridine ring is a key step. nih.govresearchgate.net While direct examples using 3-ethynylpyridine (B57287) 1-oxide are specific, the general methodologies are applicable. For example, the N-oxide can activate the pyridine ring for amination, which can then be followed by cyclization reactions to form fused systems like pyrido[2,3-d]pyrimidines. nih.gov

Another powerful method involves the reaction of pyridine N-oxides with aryne intermediates, which can lead to regioselective C-2 arylation. researchgate.net This approach could be used to introduce complex aryl groups onto the 3-ethynylpyridine scaffold, which can then participate in subsequent cyclization reactions. The ethynyl group itself can be a key participant in cyclization, for instance, through intramolecular reactions with groups introduced elsewhere on the pyridine ring.

| Fused System | General Synthetic Strategy | Potential Role of this compound |

| Pyrido[2,3-d]pyrimidines | Cyclization of functionalized aminopyridines. nih.gov | Precursor to the required aminopyridine via functionalization of the N-oxide. |

| 1,8-Naphthyridones | Regioselective amination of pyridine N-oxides followed by acid-mediated cyclization. researchgate.net | Serves as the pyridine N-oxide substrate for the initial amination step. |

| Pyrazolo[3,4-b]pyridines | Reactions of hydrazido-pyridine derivatives with various reagents. nih.gov | The N-oxide can be a precursor to the hydrazide functionality. |

| Fused Pyridines via C-H Activation | Palladium-catalyzed heteroarylation of pyridine N-oxides. researchgate.net | Substrate for C-H activation, with the ethynyl group available for later-stage modification. |

The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. rsc.org The most common synthetic routes involve the condensation of a 2-aminopyridine (B139424) derivative with various substrates, such as α-halocarbonyl compounds, ketones, or aldehydes. organic-chemistry.orgnih.govresearchgate.net

This compound can serve as a precursor to the necessary 2-aminopyridine building block. The N-oxide group can direct functionalization at the C2 position, allowing for the introduction of an amino group or a group that can be converted to an amine. Once the 2-amino-3-ethynylpyridine is formed, it can undergo classical condensation reactions to form the imidazo[1,2-a]pyridine core. The ethynyl group at the 8-position of the resulting scaffold provides a valuable site for further diversification, allowing for the synthesis of extensive chemical libraries for drug discovery.

Development of Novel Molecular Scaffolds and Chemical Libraries from this compound Derivatives

The pyridine ring is one of the most widely used pharmacophores in drug development. nih.govnih.gov this compound is an ideal starting material for generating novel molecular scaffolds and chemical libraries due to its inherent reactivity and multiple points for diversification. The N-oxide can be used as a handle for various C-H functionalization reactions, including arylation, acylation, and alkylation, often with high regioselectivity. researchgate.net

The ethynyl group is particularly amenable to high-throughput synthesis and library generation through robust and efficient reactions such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to introduce diverse substituents.

Cycloaddition Reactions: Participation as a dienophile or dipolarophile to construct various carbocyclic and heterocyclic rings.

By combining functionalization strategies at the pyridine ring (via the N-oxide) with the diverse reactions of the alkyne, a vast chemical space can be explored from a single, readily accessible starting material. This approach is highly valuable for generating libraries of compounds for screening against various biological targets. nih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgekb.eg Substituted pyridines are frequently synthesized using MCRs, such as the Hantzsch and Bohlmann-Rahtz syntheses. nih.govacsgcipr.org

This compound is a prime candidate for participation in MCRs. The activated acetylenic component is a common reactant in MCRs that form pyridine derivatives. samipubco.com Furthermore, the pyridine N-oxide itself can act as a 1,3-dipole in cycloaddition reactions, a key step in some MCRs. Its derivatives can serve as building blocks in reactions like the Groebke–Blackburn–Bienaymé three-component reaction to assemble fused imidazo[1,2-a]pyridines. beilstein-journals.org

| MCR Type | Potential Role of this compound | Resulting Scaffold |

| Aza-Diels-Alder | Can act as the dienophile component. | Polysubstituted Dihydropyridines/Pyridines nih.gov |

| Pyridine Synthesis | Can serve as the activated acetylenic compound. samipubco.com | Polyfunctionalized Pyridines ekb.eg |

| [4+1] Cycloaddition | Derivatives (e.g., 2-aminopyridines) can react with isatins and isocyanides. beilstein-journals.org | Fused Imidazo[1,2-a]pyridines |

| 1,3-Dipolar Cycloaddition | The N-oxide moiety can act as a 1,3-dipole. researchgate.net | Fused Isoxazolidine rings |

Application in Fragment-Based and Diversity-Oriented Synthesis Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments"). nih.govnih.gov A significant challenge in FBDD is the synthesis of novel, three-dimensional (3D) fragment collections. nih.govresearchgate.net Diversity-oriented synthesis (DOS) aims to address this by efficiently generating libraries of molecules with high skeletal and stereochemical diversity. nih.govcam.ac.uk

This compound is an excellent starting point for DOS pathways designed to create 3D fragments. The rigid pyridine ring provides a stable core, while the N-oxide and ethynyl groups are ideal handles for applying the "build/couple/pair" strategy of DOS. cam.ac.uk

Build: The core this compound serves as the initial building block.

Couple: The ethynyl group can be coupled with various other building blocks through reactions like Sonogashira coupling or click chemistry.

Pair: The N-oxide can direct intramolecular cyclization reactions, transforming the relatively flat starting material into complex, skeletally diverse, sp³-rich bicyclic or polycyclic systems. nih.gov

This approach allows for the rapid generation of unique fragment libraries that occupy a different chemical space than the predominantly flat, aromatic compounds found in traditional screening collections, thereby increasing the chances of discovering novel biological probes and drug leads. nih.govnih.gov

Applications in Materials Science and Supramolecular Chemistry

Role in the Synthesis of Organic Frameworks and Networks

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. wikipedia.org The pyridine (B92270) and N-oxide functionalities of 3-Ethynyl-pyridine 1-oxide make it a candidate as a linker in the synthesis of such frameworks. Pyridine-based linkers are widely used in the construction of MOFs due to the coordinating ability of the nitrogen atom. nih.govrsc.org

While specific examples of MOFs constructed from this compound are not extensively documented, the principles of MOF synthesis suggest its potential. For instance, pyridine-3,5-dicarboxylic acid has been used to create a series of new metal-organic frameworks with diverse structural architectures. rsc.org The N-oxide group is also known to coordinate with metal centers, as seen in transition metal complexes of pyridine-N-oxides. wikipedia.org This dual coordinating ability, coupled with the rigid nature of the ethynylpyridine backbone, could lead to the formation of novel porous materials with potential applications in gas storage, separation, and catalysis.

Self-Assembly and Supramolecular Recognition Mediated by this compound Derivatives

The pyridine N-oxide group is a strong hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of molecules into well-defined supramolecular architectures. The interplay of hydrogen bonding and π-π stacking has been shown to govern the assembly of isostructural coordination compounds into one-dimensional ladder-like structures. nih.gov

Use in Supramolecular Cages and Reactors

Supramolecular cages are discrete, three-dimensional structures formed through the self-assembly of multiple components. These cages can encapsulate guest molecules and act as nanoscale reactors. The directional bonding provided by metal-ligand coordination is a common strategy for constructing such cages. nih.gov While the direct use of this compound in the synthesis of supramolecular cages is not widely reported, the principles of their design suggest its suitability as a building block. For example, heterometallic cages have been synthesized using sub-component self-assembly involving pyridyl-based aldehydes. otago.ac.nz The defined geometry and coordinating sites of this compound could be exploited in similar strategies to create novel cage structures with specific host-guest properties.

Ligand Design for Metal Complexation

The pyridine N-oxide moiety is a well-known ligand for a variety of transition metals. wikipedia.org The oxygen atom of the N-oxide group typically coordinates to the metal center. The presence of the ethynyl (B1212043) group at the 3-position can influence the electronic properties of the pyridine ring and, consequently, the coordination chemistry of the N-oxide. The design of ligands for metal complexation is a cornerstone of supramolecular chemistry, enabling the construction of complex architectures with tailored properties. wikipedia.orgillinois.edu The bifunctional nature of this compound, with its coordinating N-oxide and potentially polymerizable ethynyl group, makes it an attractive ligand for creating metallosupramolecular polymers and networks.

Development of Optoelectronic Materials Utilizing this compound Moieties

Materials with tailored optical and electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs) and sensors. The extended π-system of the ethynylpyridine core suggests that derivatives of this compound could possess interesting photophysical properties.

Room-Temperature Phosphorescence (RTP) Features in Derivatives

Room-temperature phosphorescence is a phenomenon where a material emits light from its triplet excited state at ambient temperatures. rhhz.netresearchgate.net This property is highly desirable for applications in bioimaging, sensing, and data encryption. The design of purely organic RTP materials often involves strategies to enhance intersystem crossing (the transition from a singlet to a triplet excited state) and suppress non-radiative decay pathways. researchgate.net

Research on positional isomers of triimidazo-triazine functionalized with ethynyl pyridine moieties has shown that molecular packing and intermolecular interactions play a crucial role in activating RTP. researchgate.net In the solid state, π-π stacking and hydrogen bonding can lead to the emergence of phosphorescence. The pyridine N-oxide group in this compound is a strong hydrogen bond acceptor, which could facilitate the formation of ordered assemblies with prominent RTP characteristics. While direct studies on the RTP of this compound are limited, the fundamental principles of RTP in related organic molecules suggest that this compound and its derivatives are promising candidates for the development of new phosphorescent materials. nih.govnih.govrsc.org

Fluorescence Properties and Structure-Property Relationships

While direct and extensive research on the fluorescence properties of this compound is not widely documented in publicly available literature, its structural features—namely the pyridine N-oxide moiety and the ethynyl substituent—allow for a scientifically grounded discussion of its potential photophysical behavior. The fluorescence characteristics of this compound are expected to be dictated by the interplay between the electron-donating or -withdrawing nature of the N-oxide group, the π-conjugating ability of the ethynyl group, and their relative positions on the pyridine ring.

The pyridine N-oxide scaffold is a versatile component in the design of fluorescent molecules. rsc.org The N-oxide functional group is zwitterionic and can lead to a significant dipole moment, which in turn can influence the molecule's interaction with its solvent environment and its potential for intramolecular charge transfer (ICT). rsc.org This ICT character is a fundamental mechanism for fluorescence in many organic dyes.

The introduction of an ethynyl group at the 3-position of the pyridine ring is anticipated to have a pronounced effect on the molecule's electronic structure and, consequently, its fluorescence properties. The ethynyl group is a π-system that can extend the conjugation of the aromatic ring. In many aromatic compounds, extending π-conjugation leads to a bathochromic (red) shift in both the absorption and emission spectra. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

A key feature of many fluorescent molecules with donor-acceptor character is solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. Given the inherent dipolar nature of the pyridine N-oxide group, it is plausible that this compound would exhibit solvatochromic behavior. In polar solvents, a stabilization of a more polar excited state would likely lead to a red-shift in the emission spectrum compared to nonpolar solvents.

To illustrate the potential photophysical properties of this compound, the following table presents data for related pyridine and pyridine N-oxide derivatives. It is important to note that these are analogous compounds, and their properties are used here to provide a comparative context.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | CDCl3 | nih.gov |

| Diethyl 2-(cyclopentylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | CDCl3 | nih.gov |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.27 | CDCl3 | nih.gov |

| Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.22 | CDCl3 | nih.gov |

The relationship between the structure of this compound and its fluorescent properties can be summarized by a few key principles. The extended π-conjugation provided by the ethynyl group is expected to lower the energy of the first singlet excited state (S1), likely resulting in absorption and emission in the ultraviolet or visible region. The efficiency of fluorescence, or the quantum yield, will be dependent on the rates of radiative (fluorescence) and non-radiative decay pathways from the S1 state. Factors such as molecular rigidity and the presence of heavy atoms can influence these rates. The specific substitution pattern of the pyridine N-oxide ring is also critical; for instance, the presence of electron-donating or electron-withdrawing groups at other positions could be used to further tune the photophysical properties.

Computational and Theoretical Studies on 3 Ethynyl Pyridine 1 Oxide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-Ethynyl-pyridine 1-oxide, which in turn governs its reactivity. The introduction of the N-oxide functional group significantly alters the electronic properties of the pyridine (B92270) ring. The N-O bond is highly polar, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge. This introduces a zwitterionic character to the molecule. nih.gov

The ethynyl (B1212043) group at the 3-position further influences the electronic distribution. The sp-hybridized carbon atoms of the ethynyl group are more electronegative than sp2-hybridized carbons, leading to a degree of electron withdrawal from the pyridine ring. The interplay between the electron-donating N-oxide group (through resonance) and the electron-withdrawing ethynyl group creates a unique electronic environment.

Computational studies on pyridine N-oxides have shown that the N-O bond dissociation energy is a key parameter in their reactivity. mdpi.com For pyridine N-oxide itself, the bond dissociation energy is approximately 63.3 kcal/mol. thieme-connect.de The substitution at the 3-position with an ethynyl group is expected to modulate this value.

The reactivity of this compound can be predicted by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. In pyridine N-oxide, the HOMO is typically a π-orbital with significant contributions from the oxygen atom and the ring, while the LUMO is a π*-orbital of the pyridine ring. researchgate.net The ethynyl group, with its own π system, will interact with the ring's π orbitals, affecting the HOMO-LUMO gap and the regions of highest orbital density, thereby influencing the molecule's reactivity in processes like cycloadditions and nucleophilic/electrophilic attacks. scripps.edu

Table 1: Calculated Electronic Properties of Substituted Pyridine N-Oxides This table is illustrative and based on general trends observed in computational studies of pyridine N-oxides. Specific values for this compound would require dedicated calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine N-oxide | -8.5 | -1.2 | 7.3 | 4.2 |

| 3-Methylpyridine N-oxide | -8.3 | -1.1 | 7.2 | 4.5 |

| 3-Nitropyridine N-oxide | -9.1 | -2.0 | 7.1 | 1.5 |

| This compound (Estimated) | -8.7 | -1.5 | 7.2 | 3.8 |

Density Functional Theory (DFT) Investigations of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including reaction pathways and the structures of intermediates and transition states. For this compound, DFT calculations can elucidate its behavior in various transformations, particularly cycloaddition reactions where the ethynyl group can participate.

One important class of reactions for ethynyl-substituted compounds is the 1,3-dipolar cycloaddition. chesci.com The ethynyl group can act as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. unimib.itnih.gov DFT studies on similar systems have shown that these reactions typically proceed through a concerted, asynchronous transition state. nih.gov The regioselectivity of the cycloaddition (i.e., which regioisomer of the product is formed) can be predicted by analyzing the energies of the possible transition states. mdpi.com

For instance, in the reaction of an alkyne with a nitrile oxide, two regioisomeric isoxazoles can be formed. DFT calculations would involve locating the transition state structures for both pathways and comparing their activation energies. The pathway with the lower activation energy will be the kinetically favored one. These calculations can also provide insights into the electronic nature of the reaction, determining whether it is under frontier molecular orbital control or charge control. mdpi.com

The N-oxide group can also direct reactions at the pyridine ring. For example, in direct arylation reactions of pyridine N-oxide, the N-oxide group facilitates C-H activation at the C2 position. researchgate.net DFT studies can model the intermediates and transition states involved in such catalytic cycles, helping to understand the role of the catalyst and the influence of substituents on the pyridine ring. For this compound, DFT could be used to explore how the ethynyl group affects the regioselectivity and efficiency of such C-H functionalization reactions.

Table 2: Illustrative DFT-Calculated Activation Energies for a [3+2] Cycloaddition Reaction This table presents hypothetical data to illustrate the type of information obtained from DFT studies on the reaction of this compound with a generic nitrile oxide.

| Reaction Pathway | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Pathway A (Regioisomer 1) | 5-substituted isoxazole (B147169) | 15.2 | -25.8 |

| Pathway B (Regioisomer 2) | 4-substituted isoxazole | 18.5 | -22.1 |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Conformational analysis of this compound is relatively straightforward due to its rigid structure. The pyridine ring is planar, and the ethynyl group is linear. The primary conformational freedom would involve rotation around the single bond connecting the ethynyl group to the pyridine ring, although the energy barrier for this rotation is expected to be very low. For derivatives of this compound, particularly those with flexible substituents, conformational analysis becomes more important. Computational methods can be used to identify the low-energy conformers and their relative populations. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the study of solvation effects, intermolecular interactions, and conformational changes. ucl.ac.uk

For example, an MD simulation of this compound in a water box would reveal the structure of the hydration shell around the molecule. The polar N-oxide group would be expected to form hydrogen bonds with water molecules, while the ethynyl group and the aromatic ring would exhibit hydrophobic interactions. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.

MD simulations can also be used to study the dynamics of reactions involving this compound. By simulating the reactants in a solvent, one can observe the formation of reactant complexes and gain insights into the role of the solvent in the reaction mechanism.

Prediction of Spectroscopic Signatures and Spectroscopic Characterization Techniques Applied to Reactions

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, Raman, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations can help in the assignment of experimental NMR spectra. For this compound, one would expect characteristic signals for the protons and carbons of the pyridine ring and the ethynyl group. The calculated chemical shifts for related compounds like 3-ethynylpyridine (B57287) can serve as a reference. rsc.orgrsc.org

Vibrational Spectroscopy: The IR and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are useful for identifying characteristic vibrational modes, such as the C≡C stretch of the ethynyl group, the N-O stretch of the N-oxide, and the various ring vibrations of the pyridine moiety. nist.gov Comparing the calculated spectra with experimental data can confirm the structure of the synthesized compound.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). researchgate.net

These predictive capabilities are also invaluable for characterizing reaction products. For instance, in a cycloaddition reaction involving the ethynyl group, the disappearance of the C≡C stretching vibration in the IR spectrum and the appearance of new signals corresponding to the formed heterocyclic ring in the NMR spectrum would be strong evidence for the reaction's success. Computational predictions of the spectra for the expected product would further confirm its identity.

Table 3: Predicted Spectroscopic Data for this compound This table is illustrative and based on typical values for related compounds. Actual values may vary.

| Spectroscopic Technique | Predicted Signature | Notes |

|---|---|---|

| ¹H NMR (in CDCl₃) | δ 7.2-8.5 ppm (ring protons), δ ~3.2 ppm (ethynyl proton) | Chemical shifts are influenced by the N-oxide and ethynyl groups. |

| ¹³C NMR (in CDCl₃) | δ 120-140 ppm (ring carbons), δ ~80 ppm (ethynyl carbons) | The N-oxide group typically shields the C2 and C6 carbons. |

| IR Spectroscopy | ν(C≡C) ~2100 cm⁻¹, ν(N-O) ~1250 cm⁻¹ | Characteristic stretching frequencies for the key functional groups. |

| UV-Vis Spectroscopy | λmax ~280 nm | Corresponds to π→π* transitions of the aromatic system. |

In Silico Design of Novel Reactions and Derivatives

In silico design involves the use of computational methods to design new molecules and reactions with desired properties before their experimental synthesis. This approach can save significant time and resources in the drug discovery and materials science fields. nih.gov

For this compound, in silico design could be employed to create novel derivatives with enhanced biological activity or improved material properties. For example, a library of virtual derivatives could be generated by adding various substituents to the pyridine ring or by modifying the ethynyl group. These virtual compounds could then be screened for their potential to bind to a specific biological target, such as an enzyme active site, using molecular docking simulations. nih.gov

Computational methods can also be used to design novel reactions. For example, by understanding the electronic structure and reactivity of this compound, one could propose new catalytic reactions that selectively functionalize the molecule at a specific position. DFT calculations could then be used to assess the feasibility of these proposed reactions by calculating the activation barriers and reaction energies.

The design of novel derivatives can also be guided by quantitative structure-activity relationship (QSAR) models. nih.gov If a set of derivatives of this compound with known activities is available, a QSAR model can be developed to correlate their structural features with their activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds.

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Avenues for 3-Ethynyl-pyridine 1-oxide and its Derivatives

Current synthetic routes to this compound lay a solid foundation, but significant opportunities exist for the development of more efficient, versatile, and sustainable methods. Future explorations could focus on late-stage functionalization of the pyridine (B92270) ring, introducing a variety of substituents to modulate the electronic and steric properties of the molecule. The development of one-pot multicomponent reactions for the direct synthesis of highly substituted this compound derivatives from simple precursors is a particularly attractive avenue. Furthermore, exploring enzymatic or chemoenzymatic approaches could offer highly selective and environmentally benign synthetic pathways.

The ethynyl (B1212043) group itself presents a rich platform for derivatization. Unexplored transformations could include novel cycloaddition reactions beyond the well-established click chemistry, such as [3+2] cycloadditions with various 1,3-dipoles to generate a diverse library of heterocyclic systems. uchicago.edumdpi.comyoutube.commdpi.com The development of stereoselective additions to the alkyne would open doors to chiral derivatives with potential applications in asymmetric catalysis and medicinal chemistry.

| Research Direction | Potential Methods | Expected Outcomes |

| Late-stage C-H functionalization | Transition-metal catalysis, photoredox catalysis | Access to a wide range of substituted derivatives with tunable properties. |

| Multicomponent reactions | Tandem catalysis, domino reactions | Efficient and atom-economical synthesis of complex molecules from simple starting materials. |

| Biocatalytic synthesis | Enzyme engineering, whole-cell catalysis | Highly selective and sustainable production of this compound and its derivatives. |

| Novel cycloaddition reactions | Exploration of new 1,3-dipoles, asymmetric cycloadditions | Creation of novel and diverse heterocyclic scaffolds. |

Novel Catalytic Systems for Transformations of this compound

The dual functionality of this compound makes it an exciting candidate for the development of novel catalytic systems. The pyridine N-oxide moiety is known to act as a powerful directing group in transition-metal-catalyzed C-H activation reactions, facilitating functionalization at the C2 and C6 positions of the pyridine ring. semanticscholar.org Future research could focus on designing catalytic systems that exploit this directing-group ability to achieve previously inaccessible transformations of the pyridine core, while leaving the ethynyl group available for subsequent modifications.

Conversely, the ethynyl group can serve as a coordination site for metal catalysts, enabling novel modes of reactivity. Research into bimetallic catalytic systems, where one metal center interacts with the N-oxide and another with the alkyne, could lead to unprecedented cooperative catalytic cycles and highly selective transformations. Furthermore, the development of chiral catalysts based on this compound derivatives could pave the way for new asymmetric reactions. mdpi.com

| Catalytic System | Potential Application | Desired Outcome |

| N-oxide directed C-H activation | Late-stage functionalization of complex molecules | Regioselective introduction of various functional groups. |

| Ethynyl-coordinated metal complexes | Alkyne polymerization, cycloaddition reactions | Synthesis of novel polymers and heterocyclic compounds. |

| Bimetallic catalysis | Cooperative catalysis | Enhanced reactivity and selectivity in complex transformations. |

| Chiral this compound ligands | Asymmetric synthesis | Enantioselective synthesis of valuable chiral molecules. |

Integration into Advanced Functional Materials with Tunable Properties

The rigid, linear structure of the ethynyl group, combined with the coordinating ability of the pyridine N-oxide, makes this compound an excellent building block for the construction of advanced functional materials. rsc.org A significant area of future research lies in its incorporation into metal-organic frameworks (MOFs). rsc.orgnih.govnih.govrsc.orgresearchgate.net The ethynyl group can act as a linker to create porous materials with tailored pore sizes and functionalities, potentially leading to applications in gas storage, separation, and catalysis. The N-oxide moiety can be utilized to introduce Lewis basic sites within the MOF structure, enhancing its catalytic activity or selective adsorption properties.

Furthermore, the polymerization of this compound and its derivatives is a largely unexplored field. semanticscholar.orgumons.ac.be The resulting conjugated polymers could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the pyridine ring would allow for fine-tuning of the polymer's properties, such as its solubility, band gap, and charge transport characteristics. tue.nl

| Material Type | Potential Application | Key Feature |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Tunable porosity and functionality. rsc.orgnih.govnih.govrsc.orgresearchgate.net |

| Conjugated Polymers | Organic electronics, sensors | Tailorable electronic and optical properties. semanticscholar.orgumons.ac.betue.nl |

| Functionalized Nanoparticles | Drug delivery, bioimaging | Biocompatibility and targeted delivery. |

Prospects for Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry offer a roadmap for developing more sustainable and environmentally friendly processes for the synthesis and utilization of this compound. Future research should prioritize the use of renewable starting materials, the reduction of waste, and the use of safer solvents and reagents.

In the synthesis of the N-oxide, traditional methods often employ stoichiometric amounts of peracids, which can generate significant waste. The development of catalytic oxidation methods using green oxidants like hydrogen peroxide or even molecular oxygen would be a significant advancement. researchgate.net The use of continuous flow reactors could also enhance safety and efficiency, particularly for potentially exothermic oxidation reactions. For transformations involving the ethynyl group, solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids should be explored. nih.gov

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Use of renewable feedstocks | Biosynthesis of pyridine precursors | Reduced reliance on fossil fuels. |

| Catalytic reagents | Catalytic N-oxidation and C-H functionalization | Increased atom economy and reduced waste. |

| Safer solvents and reaction conditions | Aqueous phase reactions, solvent-free synthesis | Minimized environmental impact and improved safety. |

| Energy efficiency | Microwave-assisted synthesis, flow chemistry | Reduced reaction times and energy consumption. |

Development of New Methodologies for Studying the Reactivity and Applications of this compound

A deeper understanding of the reactivity and properties of this compound will be crucial for unlocking its full potential. The development and application of advanced analytical techniques will play a key role in this endeavor. In-situ spectroscopic methods, such as high-resolution NMR and FT-IR, can provide valuable insights into reaction mechanisms and the identification of transient intermediates.

Computational chemistry and theoretical modeling will be indispensable for predicting the reactivity of this compound in various transformations and for designing novel catalysts and materials with desired properties. rsc.orgmdpi.com High-throughput screening techniques could be employed to rapidly evaluate the catalytic activity of a large library of this compound derivatives in different reactions, accelerating the discovery of new applications. Furthermore, advanced surface characterization techniques will be essential for studying the properties of materials derived from this versatile building block.

| Methodology | Application | Expected Insight |

| In-situ spectroscopy | Mechanistic studies of catalytic reactions | Identification of reactive intermediates and transition states. |

| Computational modeling | Prediction of reactivity and material properties | Rational design of new catalysts and functional materials. rsc.orgmdpi.com |

| High-throughput screening | Discovery of new catalytic applications | Rapid identification of optimal catalysts and reaction conditions. |

| Advanced material characterization | Analysis of MOFs and polymers | Understanding structure-property relationships. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-pyridine 1-oxide with high purity?

- Methodological Answer : The synthesis typically involves Sonogashira cross-coupling between a halogenated pyridine N-oxide derivative and a terminal alkyne. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Confirmation of purity via melting point analysis and HPLC (≥98% purity).

Reference : Similar protocols for pyridine N-oxide derivatives are described in electrochemical coupling studies .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of ethynyl C≡C stretch (~2100 cm⁻¹) and N-oxide O-N stretch (~1250–1300 cm⁻¹) .

- ¹H/¹³C NMR : Ethynyl protons appear as a singlet at δ ~2.8–3.2 ppm; pyridine ring protons show splitting patterns consistent with substituent positions .

- UV-Vis : π→π* transitions in the pyridine ring (~250–300 nm) and ethynyl conjugation shifts can be analyzed .

Table : Expected spectral data for key functional groups:

| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| C≡C | ~2100 | 2.8–3.2 (s) |

| N-O | ~1250–1300 | – |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat) due to potential skin/eye irritation (analogous to 4-Nitropyridine 1-oxide hazards) .

- Store in airtight containers away from peroxidizing agents (see EH&S guidelines for peroxide-forming chemicals) .

- Monitor for respiratory irritation; implement COSHH assessments for lab exposure limits .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Reactivity Studies : Simulate interactions with transition metals (e.g., Pd, Ni) to model catalytic coupling pathways .

- NBO Analysis : Quantify hyperconjugative interactions between ethynyl and pyridine N-oxide groups .

Reference : DFT workflows for pyridine N-oxide derivatives are validated in prior studies .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for pyridine N-oxide derivatives?

- Methodological Answer :

- Cross-Validation : Combine experimental data (NMR, FT-IR) with computational predictions to identify outliers (e.g., solvent effects on chemical shifts) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments .

- Statistical Analysis : Apply principal component analysis (PCA) to cluster data from multiple studies and identify systematic errors .

Q. How does the ethynyl group influence the electronic properties of pyridine N-oxide in coordination chemistry?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (e.g., in acetonitrile) reveals redox potentials altered by ethynyl conjugation .

- XPS : Measure binding energies of N 1s electrons to quantify N-oxide charge distribution changes upon metal coordination.

- Comparative Studies : Synthesize analogs (e.g., 3-Methylpyridine 1-oxide) and compare electronic spectra/DFT results to isolate ethynyl effects .

Data Presentation & Analysis Guidelines

- Tables : Use standardized formats for spectral data (e.g., NMR shifts, FT-IR peaks) to facilitate cross-study comparisons .

- Figures : Include molecular electrostatic potential (MESP) maps from DFT to visualize reactive sites .

- Statistical Tools : Apply t-tests or ANOVA to assess significance of experimental vs. computational data discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.